Benzyl (5-bromothiophen-2-yl)carbamate

protecting group strategy orthogonal deprotection hydrogenolysis

Benzyl (5-bromothiophen-2-yl)carbamate (CAS 1324000-38-5) is a heterocyclic carbamate building block with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol. It belongs to the class of 2,5-disubstituted thiophenes and features a benzyl carbamate (Cbz) protecting group on the 2-amino position alongside a bromine atom at the 5-position of the thiophene ring.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
Cat. No. B12061796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (5-bromothiophen-2-yl)carbamate
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(S2)Br
InChIInChI=1S/C12H10BrNO2S/c13-10-6-7-11(17-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKeyRWRNXNKHQHBTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (5-bromothiophen-2-yl)carbamate (CAS 1324000-38-5): Sourcing Guide for a Strategic Thiophene Building Block


Benzyl (5-bromothiophen-2-yl)carbamate (CAS 1324000-38-5) is a heterocyclic carbamate building block with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol . It belongs to the class of 2,5-disubstituted thiophenes and features a benzyl carbamate (Cbz) protecting group on the 2-amino position alongside a bromine atom at the 5-position of the thiophene ring [1]. This substitution pattern renders the compound suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, while the Cbz group provides orthogonal amine protection that can be selectively removed via hydrogenolysis without affecting acid-sensitive functionalities elsewhere in a synthetic sequence [2].

Why Benzyl (5-bromothiophen-2-yl)carbamate Cannot Be Simply Replaced by a Generic Analog


The three structural features of Benzyl (5-bromothiophen-2-yl)carbamate—the benzyl carbamate (Cbz) protecting group, the directly attached NH-carbamate at the 2-position, and the bromine at the 5-position—are functionally interdependent in a way that makes generic substitution risky. Swapping the Cbz group for a tert-butyl carbamate (Boc) eliminates the option for hydrogenolytic deprotection, which is critical when acid-labile groups are present elsewhere in the molecule [1]. Moving the bromine from the 5- to the 4-position (as in Benzyl N-(4-bromothiophen-2-yl)carbamate, CAS 2570190-32-6) fundamentally alters the electronics of the thiophene ring and the regiochemical outcome of subsequent cross-coupling reactions . Inserting a methylene spacer between the thiophene ring and the carbamate nitrogen (as in Benzyl N-[(5-bromothiophen-2-yl)methyl]carbamate, CAS 1876547-63-5) changes both the conformational flexibility and the amine basicity after deprotection [2]. Each of these modifications, while seemingly minor, can derail a multi-step synthetic route or alter a structure-activity relationship (SAR) profile in drug discovery programs.

Quantitative Differentiation Evidence: Benzyl (5-bromothiophen-2-yl)carbamate vs. Key Comparators


Orthogonal Amine Protection: Cbz vs. Boc Enables Hydrogenolytic Deprotection in the Presence of Acid-Sensitive Groups

Benzyl (5-bromothiophen-2-yl)carbamate carries a Cbz protecting group, which is cleaved by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions. In contrast, the closest commercial analog, tert-butyl (5-bromothiophen-2-yl)carbamate (Boc analog, CAS 943321-89-9), requires acidic conditions (e.g., TFA or H3PO4) for deprotection [1]. This difference is decisive when the target molecule contains acid-sensitive functionalities (e.g., tert-butyl esters, silyl ethers, acetals) that would be compromised under Boc deprotection conditions. Aqueous phosphoric acid (85 wt%) has been demonstrated to cleave tert-butyl carbamates while leaving Cbz carbamates intact, confirming their orthogonal stability and enabling sequential deprotection strategies [1].

protecting group strategy orthogonal deprotection hydrogenolysis solid-phase synthesis

Bromine Regiochemistry at the 5-Position Directs Cross-Coupling Toward 2,5-Disubstituted Thiophene Architectures

The bromine atom in Benzyl (5-bromothiophen-2-yl)carbamate is positioned at the 5-position of the thiophene ring, which, combined with the carbamate at the 2-position, directs cross-coupling reactions exclusively to the 5-position, yielding 2,5-disubstituted thiophene products [1]. The 4-bromo regioisomer (Benzyl N-(4-bromothiophen-2-yl)carbamate, CAS 2570190-32-6) would produce 2,4-disubstituted patterns with fundamentally different molecular geometry and electronic distribution. In palladium-catalyzed direct arylation, 2-bromothiophenes have been shown to undergo regioselective C5-arylation, exploiting the bromine as a blocking group to achieve sequential functionalization [2]. Additionally, the Cbz group at the 2-position introduces steric hindrance that can modulate coupling reaction rates, as noted in synthetic chemistry discussion forums [3].

regioselective synthesis Suzuki-Miyaura coupling 2,5-disubstituted thiophenes palladium catalysis

Direct NH-Carbamate Linkage vs. Methylene Homolog: Implications for Amine Basicity and Pharmacokinetics After Deprotection

Benzyl (5-bromothiophen-2-yl)carbamate features a direct N-carbamate linkage to the thiophene C2 position. Upon Cbz deprotection, this yields 5-bromothiophen-2-amine (CAS 1159882-51-5), a heteroaromatic amine whose basicity (predicted pKa of the conjugate acid ~3.5-4.5) is markedly lower than the benzylamine-type amine liberated from Benzyl N-[(5-bromothiophen-2-yl)methyl]carbamate (CAS 1876547-63-5, predicted pKa ~8.5-9.5) [1]. This difference of approximately 5 pKa units has profound consequences for the protonation state of the free amine at physiological pH (7.4): the direct 2-amino thiophene product remains largely unprotonated, while the methylene homolog would be >90% protonated. This affects membrane permeability, target binding, and off-target promiscuity [2].

structure-activity relationship amine basicity heterocyclic amine drug discovery

Purity Specifications and Commercial Availability: 95-97% Purity with Established Supply Chains

Benzyl (5-bromothiophen-2-yl)carbamate is commercially available from multiple suppliers with documented purity specifications. AKSci lists a minimum purity of 95% (CAS 1324000-38-5, Cat. 5114EC) , while Bidepharm (毕得医药) offers the compound at 97% purity (Cat. BD586700-1g) . In contrast, the 4-bromo regioisomer (CAS 2570190-32-6) is listed by Fujifilm Wako at a significantly higher price point of approximately 180,000 JPY for 5g , reflecting lower commercial demand and potentially more limited batch availability. The Boc analog tert-butyl (5-bromothiophen-2-yl)carbamate (CAS 943321-89-9) is available at 96% purity from multiple vendors including Aladdin and Fisher Scientific, demonstrating comparable quality but with the orthogonal protection limitations discussed elsewhere .

chemical procurement purity specification quality assurance supply chain

Optimal Application Scenarios for Benzyl (5-bromothiophen-2-yl)carbamate Based on Differential Evidence


Multi-Step Synthesis of 2-Amino-5-arylthiophene Pharmacophores Requiring Orthogonal Protection

When a synthetic route demands that the amine functionality remain protected under acidic conditions (e.g., during Boc deprotection of another amine, tert-butyl ester cleavage, or acetal hydrolysis), Benzyl (5-bromothiophen-2-yl)carbamate is the indicated building block. The Cbz group survives 85% H3PO4 treatment that quantitatively removes Boc carbamates [1], enabling sequential deprotection. After acid-labile groups elsewhere in the molecule are deprotected, the Cbz group can be cleanly removed by hydrogenolysis to unmask the 2-aminothiophene for final coupling or biological evaluation. This scenario is common in the synthesis of factor XIa inhibitors and other cardiovascular drug candidates where benzyl-substituted carbamates appear as key intermediates [2].

Regioselective Construction of 2,5-Disubstituted Thiophene Libraries via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry programs exploring 2,5-disubstituted thiophene SAR, the 5-bromo substitution pattern of this compound directs palladium-catalyzed cross-coupling exclusively to the C5 position, with the 2-NHCbz group serving as a masked amine [3]. This enables parallel synthesis of diverse 5-aryl/heteroaryl derivatives from a common intermediate. The 4-bromo regioisomer cannot substitute for this application, as it would yield the regioisomeric 2,4-disubstituted series, which explores a different chemical space and cannot be retrospectively aligned with 2,5-disubstituted SAR data.

Synthesis of 2-Aminothiophene-Containing Bioactive Molecules Where Amine Basicity is Critical

When the target bioactive molecule requires a weakly basic heteroaromatic amine (pKa ~3.5-4.5) at the thiophene 2-position—as opposed to a strongly basic benzylamine-type amine (pKa ~8.5-9.5)—this compound is the correct precursor. Upon Cbz deprotection, the liberated 2-aminothiophene remains largely neutral at physiological pH, which is critical for CNS penetration, avoiding hERG channel blockade associated with basic amines, and maintaining target selectivity profiles [4]. The methylene homolog (CAS 1876547-63-5) cannot replace this compound in such applications, as its deprotected amine would be >90% protonated at pH 7.4, fundamentally altering the molecule's pharmacokinetic and pharmacodynamic profile.

Cost-Efficient Scale-Up of Thiophene-Based Intermediates Requiring Multi-Supplier Redundancy

For process chemistry groups planning scale-up, the established multi-vendor availability of Benzyl (5-bromothiophen-2-yl)carbamate (AKSci, Bidepharm, CymitQuimica, and others) at competitive pricing provides supply chain resilience that the 4-bromo regioisomer and the methylene homolog do not currently offer . This enables dual-sourcing strategies and mitigates the risk of single-supplier dependency during critical development phases. The compound's long-term storage stability under recommended conditions (cool, dry place) further supports batch procurement for multi-campaign use .

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